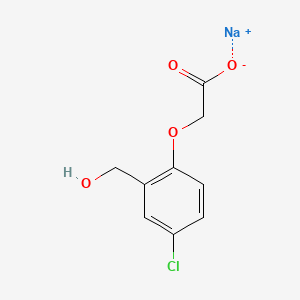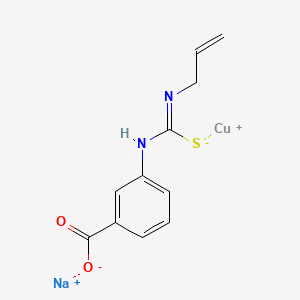
Allocupreide Sodium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Allocupreide Sodium is a copper (I) complex used primarily as an anti-inflammatory and anti-arthritic agent. It has been historically utilized for the treatment of trigeminal neuralgia, a chronic pain condition affecting the trigeminal nerve in the face .
Preparation Methods
Synthetic Routes and Reaction Conditions
Allocupreide Sodium is synthesized by heating m-aminobenzoic acid with allyl isothiocyanate, followed by treating the resulting m,w-allylthioureidobenzoic acid with cuprous chloride . The reaction conditions typically involve:
Temperature: Elevated temperatures to facilitate the reaction.
Solvent: Water is commonly used as the solvent due to the solubility properties of the reactants and products.
Catalysts: Cuprous chloride acts as a catalyst in the final step of the synthesis.
Industrial Production Methods
The industrial production of this compound follows the same synthetic route but on a larger scale. The process involves:
Batch Processing: Large reactors are used to maintain the reaction conditions.
Purification: The product is purified through crystallization or filtration to remove impurities.
Quality Control: Rigorous quality control measures are implemented to ensure the consistency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Allocupreide Sodium undergoes several types of chemical reactions, including:
Oxidation: The copper (I) center can be oxidized to copper (II) under certain conditions.
Reduction: The compound can be reduced back to copper (I) from copper (II).
Substitution: The ligand framework can undergo substitution reactions with other nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide or other peroxides are commonly used for oxidation reactions.
Reducing Agents: Sodium borohydride or other hydrides are used for reduction reactions.
Nucleophiles: Various nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Copper (II) complexes are formed.
Reduction: Copper (I) complexes are regenerated.
Substitution: New copper (I) complexes with different ligands are formed.
Scientific Research Applications
Allocupreide Sodium has a wide range of scientific research applications:
Chemistry: Used as a catalyst in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential anti-inflammatory and anti-arthritic properties.
Medicine: Investigated for its use in treating chronic pain conditions such as trigeminal neuralgia.
Industry: Utilized in the production of specialized materials and as a component in certain industrial processes
Mechanism of Action
Allocupreide Sodium exerts its effects through several mechanisms:
Copper (I) Center: The copper (I) center interacts with various biological molecules, leading to anti-inflammatory and anti-arthritic effects.
Molecular Targets: The compound targets specific enzymes and proteins involved in inflammation and pain pathways.
Pathways Involved: Inhibition of pro-inflammatory cytokines and modulation of oxidative stress pathways are key mechanisms.
Comparison with Similar Compounds
Allocupreide Sodium is unique compared to other similar compounds due to its specific ligand framework and copper (I) center. Similar compounds include:
Copper (I) Complexes: Other copper (I) complexes with different ligands.
Anti-inflammatory Agents: Compounds such as non-steroidal anti-inflammatory drugs (NSAIDs) and corticosteroids.
Anti-arthritic Agents: Other agents used in the treatment of arthritis, such as methotrexate and biologics
This compound stands out due to its specific mechanism of action and its historical use in treating trigeminal neuralgia.
Properties
CAS No. |
5965-40-2 |
|---|---|
Molecular Formula |
C11H10CuN2NaO2S |
Molecular Weight |
320.81 g/mol |
IUPAC Name |
sodium;copper(1+);3-[(N-prop-2-enyl-C-sulfidocarbonimidoyl)amino]benzoate |
InChI |
InChI=1S/C11H12N2O2S.Cu.Na/c1-2-6-12-11(16)13-9-5-3-4-8(7-9)10(14)15;;/h2-5,7H,1,6H2,(H,14,15)(H2,12,13,16);;/q;2*+1/p-2 |
InChI Key |
QKMGIVQNFXRKEE-UHFFFAOYSA-L |
SMILES |
C=CCN=C(NC1=CC=CC(=C1)C(=O)[O-])[S-].[Na+].[Cu+] |
Canonical SMILES |
C=CCN=C(NC1=CC=CC(=C1)C(=O)[O-])[S-].[Na+].[Cu+] |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![prop-2-enyl (3S,3'S,4'R,6'S,8'R,8'aR)-6'-[4-[2-[(3S,6R,7S,8aS)-6-(4-hydroxyphenyl)-3-(2-methylpropyl)-1,4-dioxo-2,3,6,7,8,8a-hexahydropyrrolo[1,2-a]pyrazine-7-carbonyl]oxyethoxy]phenyl]-1',2-dioxo-3',4'-diphenylspiro[1H-indole-3,7'-4,6,8,8a-tetrahydro-3H-pyrrolo[2,1-c][1,4]oxazine]-8'-carboxylate](/img/structure/B1260116.png)
![NCGC00180312-03_C24H17N3O3_Spiro[oxirane-2,7'(13'H)-quinazolino[3,2-a][1,4]benzodiazepine]-5',13'(6'H)-dione, 6'-methyl-3-phenyl-, (2S,3S)-](/img/structure/B1260117.png)
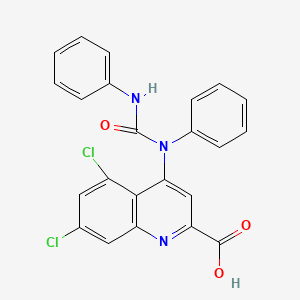
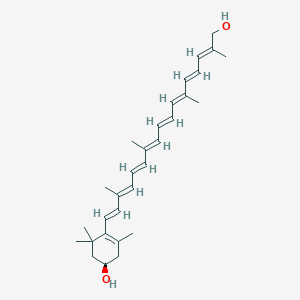
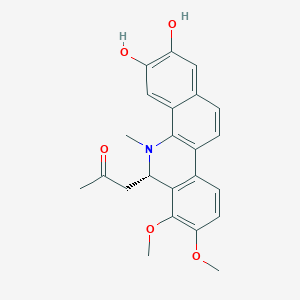
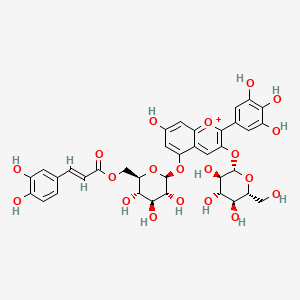
![(8-Hydroxy-3-methyl-5-oxo-2,9-dioxatricyclo[4.3.1.03,8]decan-10-yl)methyl benzoate](/img/structure/B1260126.png)
![2-[(2R,3R,12bS)-3-ethenyl-1,2,3,4,6,7,12,12b-octahydroindolo[2,3-a]quinolizin-2-yl]ethanol](/img/structure/B1260127.png)
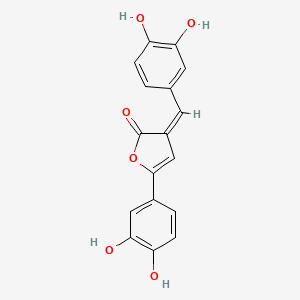
![2-(3,16-Dihydroxy-4,4,10,13,14-pentamethyl-2,3,5,6,12,15,16,17-octahydro-1H-cyclopenta[a]phenanthren-17-yl)-6-methyl-5-methylideneheptanoic acid](/img/structure/B1260131.png)
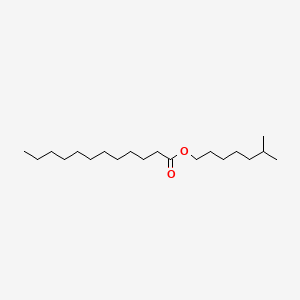
![Chloromethyl 17-ethoxycarbonyloxy-11-hydroxy-10,13-dimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthrene-17-carboxylate](/img/structure/B1260133.png)
![2-[[4-(5-Chloro-2-propan-2-yloxyanilino)-6-(1-pyrrolidinyl)-1,3,5-triazin-2-yl]amino]ethanol](/img/structure/B1260140.png)
